(2-Bromo-pyridin-3-yl)-hydrazine
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Overview
Description
(2-Bromo-pyridin-3-yl)-hydrazine: is an organic compound with the chemical formula C5H6BrN3 It is a heterocyclic aromatic compound, meaning it contains a ring structure with both carbon and nitrogen atoms, and one bromine atom attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-pyridin-3-yl)-hydrazine typically involves the substitution of halogens by a hydrazino group or the reduction of the corresponding diazonium salts . One common method includes the preparation of 2-bromo-3-hydroxypyridine, followed by further reactions to introduce the hydrazinyl group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-pyridin-3-yl)-hydrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by another nucleophile, leading to the formation of substituted products.
Metal Complexation: The lone electron pairs on the nitrogen atoms can form coordination complexes with transition metals.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Metal Complexation: Transition metals such as palladium, platinum, and copper are used to form coordination complexes.
Major Products: The major products formed from these reactions depend on the specific nucleophile or metal used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while metal complexation would result in a metal-pyridine complex.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination complexes.
Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: It can be used in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
its effects are likely mediated through its ability to form coordination complexes with transition metals, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can alter the function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 3-Bromo-2-hydrazinylpyridine
- 2-Bromo-3-methoxypyridine
- 2-Bromo-3-hydroxypyridine
Comparison: (2-Bromo-pyridin-3-yl)-hydrazine is unique due to the presence of both a bromine atom and a hydrazinyl group on the pyridine ring
Properties
IUPAC Name |
(2-bromopyridin-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-4(9-7)2-1-3-8-5/h1-3,9H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXVCKHQVGQTKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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